Tubulin inhibitor 34
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Overview
Description
Tubulin Inhibitor 34 is a chemical compound that targets the protein tubulin, which is a key component of the microtubule network within cells. Tubulin inhibitors are widely used in cancer chemotherapy due to their ability to disrupt microtubule dynamics, thereby inhibiting cell division and inducing apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tubulin Inhibitor 34 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route may include reactions such as alkylation, acylation, and cyclization under controlled conditions. Specific reagents and catalysts are used to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed for quality assurance .
Chemical Reactions Analysis
Types of Reactions: Tubulin Inhibitor 34 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized for each specific reaction .
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Tubulin Inhibitor 34 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study microtubule dynamics and tubulin polymerization.
Biology: Employed in cell biology research to investigate cell division, motility, and intracellular transport.
Medicine: Utilized in cancer research and chemotherapy to inhibit tumor growth and induce apoptosis in cancer cells.
Industry: Applied in the development of new anticancer drugs and therapeutic agents
Mechanism of Action
Tubulin Inhibitor 34 exerts its effects by binding to the colchicine binding site on tubulin. This binding prevents the polymerization of tubulin into microtubules, thereby disrupting the microtubule network. The inhibition of microtubule formation leads to cell cycle arrest in the G2/M phase and induces apoptosis. The molecular targets and pathways involved include the inhibition of mitotic spindle formation and the activation of apoptotic signaling pathways .
Comparison with Similar Compounds
Colchicine: Binds to the same site on tubulin and inhibits microtubule polymerization.
Paclitaxel: Promotes tubulin polymerization and stabilizes microtubules, leading to cell cycle arrest.
Vinblastine: Binds to tubulin and prevents microtubule assembly, causing depolymerization
Uniqueness: Tubulin Inhibitor 34 is unique in its specific binding affinity and selectivity for the colchicine binding site. This specificity allows for targeted inhibition of tubulin polymerization with potentially lower toxicity compared to other tubulin inhibitors. Additionally, its structural modifications provide improved pharmacokinetic properties and reduced side effects .
Properties
Molecular Formula |
C21H22N4O3S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
6-(4-methylphenyl)-3-[(3,4,5-trimethoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C21H22N4O3S/c1-13-5-7-15(8-6-13)16-12-29-21-23-22-19(25(21)24-16)11-14-9-17(26-2)20(28-4)18(10-14)27-3/h5-10H,11-12H2,1-4H3 |
InChI Key |
GRJMYRCBPMDPTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)CC4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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